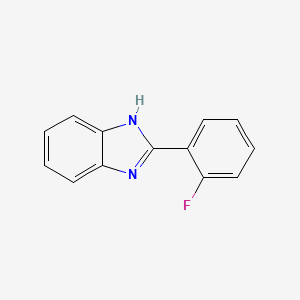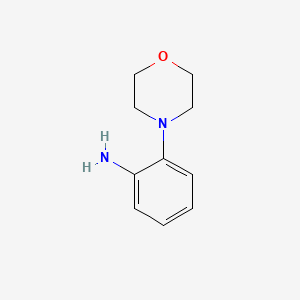
4-(Phenoxymethyl)benzoic acid
Übersicht
Beschreibung
4-(Phenoxymethyl)benzoic acid is a chemical compound with the molecular formula C14H12O3 . It has a molecular weight of 228.25 . The compound is solid in its physical form .
Molecular Structure Analysis
The molecular structure of 4-(Phenoxymethyl)benzoic acid contains a total of 30 bonds. These include 18 non-H bonds, 13 multiple bonds, 4 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 carboxylic acid (aromatic), 1 hydroxyl group, and 1 ether (aromatic) .Physical And Chemical Properties Analysis
4-(Phenoxymethyl)benzoic acid has a density of 1.2±0.1 g/cm3, a boiling point of 401.8±28.0 °C at 760 mmHg, and a melting point of 223 - 226 . It also has a molar refractivity of 64.3±0.3 cm3, a polar surface area of 47 Å2, and a molar volume of 186.7±3.0 cm3 .Wissenschaftliche Forschungsanwendungen
Organic Chemistry and Biological Activity Research
- Application Summary : 4-(Phenoxymethyl)benzoic acid is used as a precursor in the synthesis of new acyl hydrazides and 1,3,4-oxadiazole derivatives .
- Methods of Application : The compound is synthesized starting from isoniazid and carboxylic acids . Thirteen new hydrazides and 1,3,4-oxadiazoles of 2-(4-substituted-phenoxymethyl)-benzoic acids were synthesized and characterized .
- Results or Outcomes : The synthesized compounds were evaluated for their biological properties in terms of apoptosis, cell cycle blocking, and drug metabolism gene expression on HCT-8 and HT-29 cell lines . In vitro antimicrobial tests were performed for the anti-mycobacterial activities and other non-tubercular bacterial strains . The best antibacterial activity (anti-Mycobacterium tuberculosis effects) was proved by one of the compounds .
Synthesis of New Acyl Hydrazides and 1,3,4-Oxadiazole Derivatives
- Application Summary : 4-(Phenoxymethyl)benzoic acid is used as a precursor in the synthesis of new acyl hydrazides and 1,3,4-oxadiazole derivatives .
- Methods of Application : The compound is synthesized starting from isoniazid and carboxylic acids . Thirteen new hydrazides and 1,3,4-oxadiazoles of 2-(4-substituted-phenoxymethyl)-benzoic acids were synthesized and characterized .
- Results or Outcomes : The synthesized compounds were evaluated for their biological properties in terms of apoptosis, cell cycle blocking, and drug metabolism gene expression on HCT-8 and HT-29 cell lines . In vitro antimicrobial tests were performed for the anti-mycobacterial activities and other non-tubercular bacterial strains . The best antibacterial activity (anti-Mycobacterium tuberculosis effects) was proved by one of the compounds .
Synthesis of 2-(4-Chlorophenoxymethyl)-benzoyl Isothiocyanate
- Application Summary : 4-(Phenoxymethyl)benzoic acid is used in the synthesis of 2-(4-chlorophenoxymethyl)-benzoyl isothiocyanate .
- Methods of Application : The new compounds were prepared by refluxing 2-(4-chlorophenoxymethyl)-benzoyl isothiocyanate with primary aromatic amines in dry acetone .
- Results or Outcomes : The details of the results or outcomes of this application are not provided in the source .
Synthesis of 2-(4-Chlorophenoxymethyl)-benzoyl Isothiocyanate
- Application Summary : 4-(Phenoxymethyl)benzoic acid is used in the synthesis of 2-(4-chlorophenoxymethyl)-benzoyl isothiocyanate .
- Methods of Application : The new compounds were prepared by refluxing 2-(4-chlorophenoxymethyl)-benzoyl isothiocyanate with primary aromatic amines in dry acetone .
- Results or Outcomes : The details of the results or outcomes of this application are not provided in the source .
Safety And Hazards
Eigenschaften
IUPAC Name |
4-(phenoxymethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c15-14(16)12-8-6-11(7-9-12)10-17-13-4-2-1-3-5-13/h1-9H,10H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRBUVHSYBRTCIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Phenoxymethyl)benzoic acid | |
CAS RN |
31719-76-3 | |
| Record name | 4-(Phenoxymethyl)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31719-76-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Phenoxymethyl-4-phenyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1348908.png)
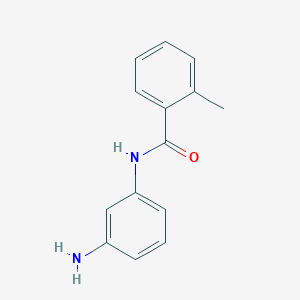

![[(2-Nitrophenyl)sulfonyl]acetic acid](/img/structure/B1348928.png)
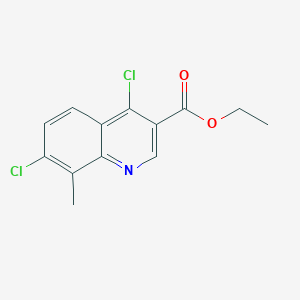
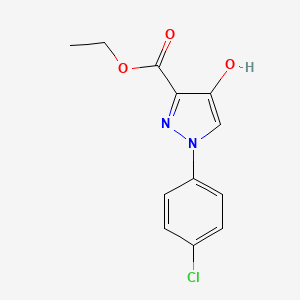
![4-[(2-Chlorobenzyl)oxy]aniline](/img/structure/B1348942.png)
![{2-Methoxy-4-[(1e)-prop-1-en-1-yl]phenoxy}acetic acid](/img/structure/B1348948.png)
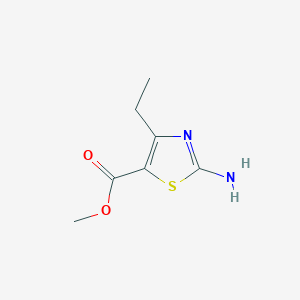
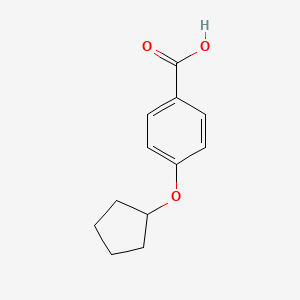
![4-[(2,6-Dichlorobenzyl)oxy]-3-ethoxybenzaldehyde](/img/structure/B1348953.png)
![2-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B1348954.png)
